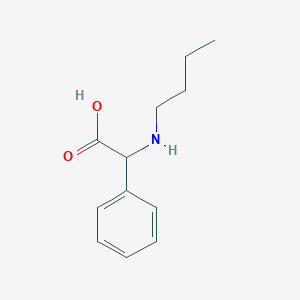

(Butylamino)(phenyl)acetic acid

Description

Significance of N-Alkyl α-Amino Acids as Synthetic Intermediates and Chiral Building Blocks

N-alkyl α-amino acids are of paramount importance as synthetic intermediates and chiral building blocks in organic synthesis. researchgate.net Their value stems from their ability to serve as foundational components for constructing a wide array of more complex molecules. These compounds are highly valued in the pharmaceutical industry for the synthesis of pharmaceutically active compounds. researchgate.net The introduction of an N-alkyl group can enhance the lipophilicity of peptides, which in turn can improve their solubility in non-aqueous solvents and increase membrane permeability, making them better therapeutic candidates.

The chirality inherent in many α-amino acids makes them indispensable as chiral building blocks. acs.org The use of these naturally occurring chiral compounds allows for the stereoselective synthesis of complex target molecules, a critical consideration in drug development where enantiomers can have vastly different biological activities. N,N-Dibenzylamino aldehydes, derived from α-amino acids, are a key class of chiral building blocks that can be transformed into various nitrogen-containing compounds. acs.orgnih.gov

However, the synthesis of N-alkyl amino acids can be challenging. Traditional methods often involve harsh reagents and suffer from limitations, prompting the development of more sustainable and selective catalytic methods. researchgate.netresearchgate.net

Historical Context of Phenylglycine Derivatives in Organic Chemistry

Phenylglycine, the parent compound of the derivatives discussed, has a rich history in organic chemistry. bohrium.com It is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded in the genetic code. bohrium.com Its synthesis was first achieved through methods like the Strecker synthesis, starting from benzaldehyde (B42025). bohrium.com

Historically, N-phenylglycine, an isomer of phenylglycine, gained significant industrial importance as a key precursor in the synthesis of indigo (B80030) dye. prepchem.com This application marked a major milestone in the industrial production of synthetic dyes.

The study of phenylglycine derivatives expanded with the discovery of their presence in various natural products, including peptide antibiotics. google.comnih.gov This discovery spurred further research into their biological activities and biosynthetic pathways. nih.gov For instance, phenylglycine derivatives have been identified as antagonists of metabotropic glutamate (B1630785) receptors, highlighting their potential in neuropharmacology. researchgate.net The investigation into methods for synthesizing N-phenylglycine derivatives continues to be an active area of research, with studies comparing different synthetic routes to optimize yield and purity. acs.org

Scope and Research Trajectories for (Butylamino)(phenyl)acetic acid within N-Alkyl α-Phenylglycine Scaffolds

While specific research on this compound is not extensively documented in publicly available literature, its position within the N-alkyl α-phenylglycine family allows for informed projections of its research scope and potential applications. The primary research trajectory for this compound is as a synthetic intermediate or a building block for more complex molecules with potential biological activity.

The synthesis of N-aryl phenylglycine esters has been achieved through methods involving esterification, bromination, and C-N bond formation from phenylacetic acids. yakhak.org A convenient, scalable process for preparing substituted phenylglycines has been described using a modified Strecker reaction, which involves the bisulfite-mediated addition of an amine and cyanide to a substituted benzaldehyde, followed by hydrolysis. tandfonline.com These synthetic strategies are applicable to the preparation of this compound.

The biological activities observed in structurally similar N-substituted glycine (B1666218) and phenylglycine derivatives suggest potential research avenues for this compound. For example, various N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Other research has focused on N-substituted glycine derivatives with flexible and hydrophobic alkyl chains (including butyl) to study their interaction with DNA and human serum albumin (HSA), as well as their cytotoxic effects. researchgate.netacs.org Furthermore, N-phenylglycine derivatives have been investigated as potent and selective β3-adrenoceptor agonists for potential therapeutic applications. acs.org Novel 2-phenylglycine derivatives have also been designed as potential pesticides, exhibiting antifungal, antibacterial, and anti-tobacco mosaic virus (TMV) activities. nih.gov

Given these precedents, the research trajectories for this compound likely involve its:

Synthesis and characterization as a novel chemical entity.

Use as a building block in the combinatorial synthesis of libraries of compounds for screening for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Investigation as a ligand for various biological targets, leveraging the known interactions of similar N-alkylated amino acids.

Incorporation into peptides to study the effect of the N-butyl substituent on peptide conformation and biological function.

Structure

3D Structure

Properties

CAS No. |

5472-06-0 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(butylamino)-2-phenylacetic acid |

InChI |

InChI=1S/C12H17NO2/c1-2-3-9-13-11(12(14)15)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3,(H,14,15) |

InChI Key |

HHBSIIRCNFRFSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Butylamino Phenyl Acetic Acid and Its Analogues

Reactivity of the Amino and Carboxylic Acid Functionalities

The presence of both an amino and a carboxylic acid group confers amphoteric properties to the molecule, allowing it to react with both acids and bases. The reactivity of these groups can be selectively targeted through careful choice of reagents and reaction conditions.

The carboxylic acid moiety of (butylamino)(phenyl)acetic acid and its parent compound, phenylacetic acid, readily undergoes esterification and amidation, which are fundamental reactions for creating a wide array of derivatives.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid group or to modify the molecule's properties. Benzotriazole esters, formed in situ from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been shown to be effective intermediates for the esterification of tertiary alcohols. researchgate.net

Amidation: The formation of an amide bond is a cornerstone of peptide synthesis and drug development. Direct amidation of phenylacetic acid derivatives with amines is an atom-economic approach that avoids pre-activation steps. researchgate.net A notable method involves the use of nickel(II) chloride (NiCl₂) as a catalyst for the direct amidation of phenylacetic acid and benzylamine (B48309) derivatives in toluene. researchgate.net This process is efficient, yielding moderate to excellent outcomes without the need for drying agents, as the equilibrium is favorable even in the presence of water. researchgate.net The electronic and steric properties of substituents on the phenyl ring of the acid significantly influence the reaction yields. researchgate.net For instance, electron-donating groups on the phenylacetic acid can decrease the yield, while electron-withdrawing groups can enhance it. The catalyst can also be recycled multiple times without a significant loss of activity. researchgate.net

Alternative methods for amide bond formation include using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and HOBt in a mixed solvent system like THF-H₂O, which can proceed without protecting groups. researchgate.net Additionally, base-promoted direct amidation of unactivated esters provides another route to amides, with systems like potassium tert-butoxide in DMSO being particularly effective for acylating a wide range of aromatic amines. researchgate.net

| Reactant 1 (Acid) | Reactant 2 (Amine) | Catalyst | Yield (%) | Reference |

| Phenylacetic acid | Benzylamine | 10 mol% NiCl₂ | 99.2 | researchgate.net |

| 4-Methoxyphenylacetic acid | Benzylamine | 10 mol% NiCl₂ | 78.5 | researchgate.net |

| 4-Chlorophenylacetic acid | Benzylamine | 10 mol% NiCl₂ | 99.5 | researchgate.net |

| Phenylacetic acid | 4-Methylbenzylamine | 10 mol% NiCl₂ | 99.4 | researchgate.net |

| Phenylacetic acid | 4-Methoxybenzylamine | 10 mol% NiCl₂ | 98.6 | researchgate.net |

The secondary amine of this compound is a nucleophilic center that can be targeted in N-alkylation and N-acylation reactions to introduce new substituents.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can significantly alter the compound's biological and chemical properties. A particularly effective method for the N-alkylation of phenylaminoacetic acid esters involves reacting them with dialkylaminoalkylchloride hydrochlorides in the absence of a solvent. This approach has been shown to produce surprisingly high yields, around 80%, which is a substantial improvement over conventional methods that use the free base form of the alkylating agent in neutral solvents, where yields are often no more than 20%. lumenlearning.com

| Reaction Condition | Yield | Reference |

| Free base in neutral solvent | ~20% | lumenlearning.com |

| Hydrochloride salt without solvent | ~80% | lumenlearning.com |

N-Acylation: The acylation of the amino group to form an amide is another crucial transformation. For N-substituted diamines, such as N-arylputrescines, selective acylation can be achieved. conicet.gov.ar Using a less reactive acylating agent like an acid anhydride, as opposed to a more reactive acyl chloride, can selectively acylate the primary amino group over a less nucleophilic arylamino group, leading to the desired monoacylated product. conicet.gov.ar This selectivity is key when working with molecules possessing multiple nucleophilic sites.

Stereochemical Aspects of Transformations

This compound contains a stereocenter at the alpha-carbon (the carbon atom bearing the phenyl and amino groups). Therefore, chemical transformations involving this center or the synthesis of its derivatives must consider the stereochemical outcome.

Reactions occurring at a chiral center can proceed with either retention of the original configuration, inversion to the opposite configuration, or racemization (loss of stereochemical integrity). lumenlearning.comyoutube.com The outcome is highly dependent on the reaction mechanism. lumenlearning.comyoutube.comlibretexts.org

Retention of configuration occurs when the nucleophile attacks from the same side as the leaving group, preserving the relative spatial arrangement of the substituents. libretexts.orgvedantu.com

Inversion of configuration happens when the nucleophile attacks from the side opposite to the leaving group, as is characteristic of Sₙ2 reactions. youtube.comlibretexts.org This "backside attack" effectively flips the stereochemistry of the chiral center. libretexts.org

Racemization typically occurs when a reaction proceeds through an achiral intermediate, such as a planar carbocation formed in an Sₙ1 reaction. lumenlearning.comyoutube.com The subsequent attack by a nucleophile can happen from either face with equal probability, leading to a 50:50 mixture of enantiomers. lumenlearning.com

For reactions on phenylglycine derivatives, if a bond to the chiral carbon is broken, the stereochemical outcome is dictated by whether the new bond forms in a single, concerted step (leading to inversion or retention) or through a multi-step process involving intermediates (often leading to racemization). lumenlearning.com

When reacting a chiral molecule like this compound with another chiral reagent, diastereomers can be formed. If a new stereocenter is created in a reaction on an already chiral molecule, the products will be diastereomers. lumenlearning.com

Diastereoselectivity: The reaction of a racemic mixture of an acid, such as 2-phenylpropanoic acid, with a single enantiomer of a chiral amine, like (R)-sec-butylamine, results in the formation of two diastereomeric salts: (R)-amine-(R)-acid and (R)-amine-(S)-acid. researchgate.net These diastereomers have different physical properties, such as melting points and solubilities, which allows for their separation. researchgate.net This principle is fundamental to the chiral resolution of racemic mixtures.

Enantioselectivity: Creating a specific enantiomer is a primary goal in modern synthesis. A highly enantioselective protocol has been developed for the direct alkylation of the α-position of arylacetic acids. epa.gov This method uses a chiral lithium amide, derived from a C₂-symmetric amine, which acts as a traceless auxiliary. epa.gov The arylacetic acid is deprotonated to form an enediolate, which is then alkylated with high enantioselectivity. epa.gov The reaction's success is sensitive to stoichiometry, with a slight excess of the chiral amine relative to n-butyllithium providing the best results. epa.gov This method works for a broad range of alkyl halides, with higher enantioselectivity often observed with more sterically hindered reagents. epa.gov

| Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Phenylacetic acid | Iodomethane | 83 | 88 | epa.gov |

| Phenylacetic acid | Iodoethane | 81 | 96 | epa.gov |

| Phenylacetic acid | Benzyl (B1604629) bromide | - | 92 | epa.gov |

| Phenylacetic acid | Isobutyl iodide | - | 98 | epa.gov |

| Phenylacetic acid | 2-Iodopropane | - | 97 | epa.gov |

| (6-Methoxynaphthalen-2-yl)acetic acid | Iodomethane | - | >99 | epa.gov |

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of reactions involving this compound and its analogues is crucial for controlling reaction outcomes and designing new synthetic strategies.

The mechanism for the direct, acid-catalyzed amidation of an ester by an amine has been investigated computationally. digitellinc.com Two primary pathways are considered: a classic stepwise mechanism and a concerted acyl substitution mechanism. digitellinc.com

Stepwise Mechanism: This pathway involves the initial nucleophilic addition of the amine to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by proton transfers and subsequent elimination of the alcohol leaving group to form the amide product. digitellinc.com

Concerted Acyl Substitution Mechanism: In this proposed pathway, the formation of the new acyl-amino bond and the cleavage of the acyl-oxygen bond occur simultaneously in a single transition state, avoiding a tetrahedral intermediate. digitellinc.com Computational studies suggest this concerted mechanism may be the more probable pathway for acetic acid-catalyzed ester aminolysis. digitellinc.com

For the NiCl₂-catalyzed amidation of phenylacetic acid with benzylamine, a plausible mechanism involves the coordination of the nickel catalyst. It is proposed that the nickel atom coordinates with the carbonyl oxygen of the acid and the nitrogen of the amine, activating the acid towards nucleophilic attack and facilitating the formation of the amide bond, with water as the sole byproduct. researchgate.net

The alkylation of N-substituted 2-phenylacetamides can proceed through two different pathways depending on the conditions. libretexts.org Direct substitution at the nitrogen atom typically requires powerful electrophiles or strongly alkaline/acidic conditions to form the reactive amide anion or its conjugate acid, respectively. libretexts.org More commonly, amides react with electrophiles at the more nucleophilic oxygen atom to initially form O-substituted derivatives (imidates), which may then rearrange to the more thermodynamically stable N-substituted products. libretexts.org

Reaction Mechanisms in Asymmetric Synthesis and Derivatization

The creation of specific stereoisomers of N-substituted α-amino acids like this compound often involves asymmetric synthesis, a process that favors the formation of one enantiomer over another. Various strategies have been developed to achieve high enantioselectivity in the synthesis of related compounds.

One common approach is the asymmetric alkylation of glycine (B1666218) derivatives. For instance, the phase-transfer catalyzed alkylation of a tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst has been shown to produce phenylalanine derivatives with high yield and enantiomeric excess (ee). mdpi.com The mechanism relies on the formation of a chiral enolate intermediate, directed by the chiral catalyst, which then reacts with an alkylating agent. mdpi.com

Another strategy involves the direct enantioselective alkylation of arylacetic acids. This can be achieved using chiral lithium amides as traceless auxiliaries. nih.gov In this method, the chiral amine, in the form of its bislithium amide, deprotonates the arylacetic acid to form a chiral enolate. This enolate then reacts with an alkylating agent, and the chiral auxiliary can be recovered. nih.gov The stoichiometry of the chiral amine and the base is critical for achieving high enantioselectivity. nih.gov

Furthermore, biocatalysis offers a powerful tool for the asymmetric synthesis of amino acids. Engineered enzymes, such as variants of tryptophan synthase, have been used for the synthesis of β-N-substituted-α-amino acids. nih.govnih.gov These enzymatic reactions proceed through the formation of an electrophilic amino acrylate (B77674) intermediate, which then reacts with a nucleophile. nih.gov

The derivatization of N-substituted α-amino acids can also be achieved through various methods. For example, N-alkylation can be performed on N-tosyl protected amino acids using a base and an alkylating agent. monash.edu The Mitsunobu reaction provides another route for N-alkylation under neutral conditions. monash.edu

Table 1: Methods for Asymmetric Synthesis and Derivatization of Amino Acid Analogues

| Method | Key Features | Example Application |

| Asymmetric Phase-Transfer Catalysis | Uses a chiral catalyst to direct the alkylation of a glycine Schiff base. mdpi.com | Synthesis of L-phenylalanine derivatives. mdpi.com |

| Chiral Lithium Amide-Mediated Alkylation | Employs a chiral amine as a traceless auxiliary to create a chiral enolate. nih.gov | Direct enantioselective alkylation of phenylacetic acid. nih.gov |

| Biocatalysis with Engineered Enzymes | Utilizes engineered enzymes for stereoselective synthesis. nih.govnih.gov | Synthesis of β-N-substituted-α-amino acids using tryptophan synthase variants. nih.govnih.gov |

| N-Alkylation of Protected Amino Acids | Involves the alkylation of the nitrogen atom of a protected amino acid. monash.edu | N-methylation of N-tosyl amino acids. monash.edu |

Degradation Mechanisms of N-Substituted α-Amino Acids

The breakdown of N-substituted α-amino acids is a critical area of study, with implications for understanding their stability and metabolic fate. Generally, the degradation of amino acids begins with the removal of the amino group, a process known as deamination. libretexts.org This is often followed by the catabolism of the remaining carbon skeleton. libretexts.org

For N-substituted α-amino acids, the degradation pathways can be more complex. Computational studies on N-chloro-α-amino acids have revealed two competitive degradation pathways for their anions: a concerted Grob fragmentation (CGF) and β-elimination (β-E). nih.gov The predominant pathway depends on the reaction conditions. Under neutral conditions, CGF is favored, leading to the formation of amines and carbonyls. nih.gov In contrast, under basic conditions, β-elimination is preferred, resulting in the formation of α-keto acid anions or nitriles. nih.gov

The nature of the substituents on the amino acid can also influence the degradation pathway. For instance, in the case of N-chloro-α-amino acids, both electron-donating and electron-withdrawing groups can affect the kinetics of the degradation reactions. nih.gov

In biological systems, the degradation of amino acids is a highly regulated, multi-step process involving various enzymes. numberanalytics.com The initial step is typically transamination, where the amino group is transferred to a keto-acid, followed by oxidative deamination, which removes the amino group to form ammonia (B1221849) and a keto-acid. numberanalytics.com The resulting carbon skeleton can then enter central metabolic pathways like the citric acid cycle. libretexts.org

Role of Intermediates and Transition States in Reaction Pathways

The understanding of reaction mechanisms is intimately linked to the identification and characterization of intermediates and transition states. These transient species provide crucial insights into the step-by-step process of a chemical transformation.

In the context of asymmetric synthesis, the formation of specific intermediates is key to achieving high enantioselectivity. For example, in the asymmetric alkylation of arylacetic acids using chiral lithium amides, a chiral enolate is a critical intermediate that dictates the stereochemical outcome of the reaction. nih.gov Similarly, in biocatalytic reactions using engineered tryptophan synthase, an electrophilic amino acrylate intermediate is formed, which is then attacked by a nucleophile. nih.gov The structure and stability of this intermediate are crucial for the efficiency and selectivity of the reaction.

In degradation pathways, the nature of the intermediates determines the final products. For N-chloro-α-amino acid anions, the competition between the concerted Grob fragmentation and β-elimination pathways is governed by the relative stabilities of the transition states leading to each pathway. nih.gov

The study of reactive intermediates is also important in understanding the metabolic fate of compounds. For instance, in the metabolism of drugs analogous to 2-phenylaminophenylacetic acid, reactive electrophilic intermediates can be formed, which can then be trapped by nucleophiles like glutathione (B108866) (GSH). nih.gov The identification of these GSH adducts helps in elucidating the structure of the reactive metabolites. nih.gov

Table 2: Key Intermediates in the Reactions of Amino Acid Analogues

| Reaction Type | Key Intermediate | Role in Reaction |

| Asymmetric Alkylation | Chiral Enolate | Dictates the stereochemical outcome of the alkylation. nih.gov |

| Biocatalytic N-Substitution | Electrophilic Amino Acrylate | Acts as the electrophile that is attacked by a nucleophile. nih.gov |

| Degradation of N-Chloro-α-amino acids | Transition states for CGF and β-E | Determine the preferred degradation pathway. nih.gov |

| Metabolism of Phenylacetic Acid Analogues | Reactive Electrophilic Metabolites | Can be trapped by cellular nucleophiles, indicating bioactivation pathways. nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations Applied to N-Alkyl α-Amino Acids

Quantum chemical calculations, which are based on the principles of quantum mechanics, offer detailed insights into the electronic structure and energetics of molecules. These calculations are fundamental to predicting reaction pathways, molecular geometries, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving amino acids due to its balance of accuracy and computational cost. nih.govnih.gov For N-alkyl α-amino acids such as (Butylamino)(phenyl)acetic acid, DFT can be used to model various transformations.

Another area of application is the study of antioxidant properties. DFT can be used to calculate properties related to mechanisms like hydrogen-atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT), which are crucial for understanding how these molecules neutralize free radicals. nih.gov

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical Reaction Step This table illustrates the type of data generated from DFT studies to compare different pathways for a reaction involving an N-alkyl α-amino acid. The values are hypothetical but representative of typical computational outputs.

| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Imine formation | 0.0 | +15.2 | -5.4 | 15.2 |

| Imine reduction (Catalyst A) | -5.4 | +8.7 | -20.1 | 14.1 |

| Imine reduction (Catalyst B) | -5.4 | +12.1 | -20.1 | 17.5 |

Data is illustrative and based on principles from DFT studies on related reactions.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate benchmark data, especially for conformational energies and electronic properties. acs.orgacs.org

For a flexible molecule like this compound, which has multiple rotatable bonds, determining the most stable three-dimensional structure (conformer) is critical. Ab initio calculations can be used to map the potential energy surface of the molecule by systematically rotating key dihedral angles. mdpi.com This analysis reveals the relative energies of different conformers and the energy barriers between them. acs.orgacs.org Such studies have been performed extensively on proteinogenic amino acids and serve as a basis for understanding more complex derivatives. acs.orgacs.org

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (like the HOMO and LUMO), can also be precisely calculated. researchgate.net This information is vital for predicting the sites of nucleophilic or electrophilic attack and understanding the molecule's reactivity and spectroscopic characteristics. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical methods are excellent for studying static structures and single reaction steps, molecular modeling and dynamics simulations allow for the exploration of the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules.

Molecular dynamics (MD) simulations, often combined with quantum mechanics in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are powerful for studying reactions in complex environments, such as in solution or within an enzyme active site. mdpi.com This approach can model the entire reaction pathway, including the dynamic fluctuations of the surrounding solvent or protein, providing a more realistic picture of the reaction. acs.org

For a reaction involving this compound, QM/MM simulations could identify the precise geometry of the transition state, including the bond-breaking and bond-forming processes, and calculate the free energy barrier of the reaction. mdpi.com These simulations have been instrumental in revealing the atomistic details of processes like aminoacylation, explaining how enzymes can exhibit high selectivity for specific substrates. mdpi.com

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). Understanding how these enantiomers interact differently with other chiral molecules or environments is crucial, particularly in pharmaceutical and biological contexts.

Molecular dynamics simulations are extensively used to study chiral recognition. tandfonline.comscirp.org In these simulations, the enantiomers of a molecule like this compound can be placed in a chiral environment, such as a solution containing a chiral selector molecule or within a protein binding site. nsf.gov By simulating the system over time, researchers can analyze the differences in interactions for each enantiomer. tandfonline.comscirp.org Key factors that govern chiral recognition, such as intermolecular hydrogen bonds and hydrophobic interactions, can be identified and quantified. tandfonline.comnsf.gov The simulations can also calculate the binding free energy for each enantiomer, providing a theoretical prediction of which enantiomer will bind more strongly, which often correlates with experimental observations. scirp.org

Table 2: Illustrative Molecular Dynamics Data for Enantiomer Binding This table represents typical output from an MD simulation studying the interaction of the (R) and (S) enantiomers of a chiral molecule with a chiral selector.

| Enantiomer | Binding Free Energy (kcal/mol) | Average H-Bonds | Solvent Accessible Surface Area (Ų) |

| (R) | -8.5 | 3.1 | 150.4 |

| (S) | -7.2 | 1.9 | 185.2 |

Data is representative, based on findings from MD simulations of chiral recognition in amino acid systems. tandfonline.comnsf.gov

Structure-Reactivity and Structure-Selectivity Relationships

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical behavior. For N-alkyl α-amino acids, this involves understanding how changes to the alkyl group (e.g., butyl), the α-substituent (e.g., phenyl), or other parts of the molecule affect its reactivity and selectivity in various transformations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to build these connections. mdpi.comresearchgate.net These models use statistical methods to correlate calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) with experimentally observed activities or reactivities. mdpi.comresearchgate.net

For a series of compounds related to this compound, a QSAR model could be developed to predict properties like binding affinity to a receptor or anti-proliferative activity. researchgate.net The model would identify which molecular features are most important for the desired outcome. For example, a model might reveal that increased polarizability and reduced electronegativity are associated with higher activity. mdpi.com Such insights are invaluable for the rational design of new molecules with enhanced properties, guiding synthetic efforts toward the most promising candidates. nih.gov

Influence of Substituents on Chemical Reactivity and Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting how the introduction of various substituent groups to the core structure of this compound would alter its chemical properties. These in silico investigations can provide valuable insights into the electronic and steric effects that govern the molecule's reactivity and stereoselectivity.

The reactivity of this compound is primarily centered around the carboxylic acid, the secondary amine, the alpha-carbon, and the phenyl ring. The electronic nature of substituents on the phenyl ring can significantly influence the reactivity of the entire molecule.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the phenyl ring are predicted to increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through inductive and resonance effects. Conversely, these groups would decrease the nucleophilicity of the phenyl ring towards electrophilic aromatic substitution.

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would have the opposite effect, decreasing the acidity of the carboxylic acid and increasing the electron density of the phenyl ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions. rsc.orgrsc.org

Substituents on the butyl group would primarily exert steric and inductive effects on the nitrogen atom.

Bulky substituents on the butyl chain would sterically hinder the approach of reactants to the nitrogen atom, potentially decreasing its reactivity as a nucleophile or base.

Electron-withdrawing substituents on the butyl chain would decrease the basicity and nucleophilicity of the nitrogen atom through a negative inductive effect.

The stereoselectivity of reactions involving the chiral center at the alpha-carbon can also be modeled. Computational studies can be employed to predict the diastereomeric or enantiomeric excess of a reaction by calculating the transition state energies for the formation of different stereoisomers. For instance, in an alkylation reaction at the alpha-carbon, the presence of a bulky substituent on either the phenyl ring or the N-butyl group could favor the approach of the electrophile from the less hindered face, leading to a higher stereoselectivity.

The following interactive table illustrates the predicted qualitative effects of various substituents on the key reactive sites of this compound, based on general chemical principles.

| Substituent Position | Substituent | Predicted Effect on Carboxylic Acid Acidity | Predicted Effect on Amine Nucleophilicity | Predicted Effect on Phenyl Ring Reactivity (towards electrophiles) |

| Phenyl Ring (para) | -NO₂ | Increase | Decrease | Decrease |

| Phenyl Ring (para) | -OCH₃ | Decrease | Increase | Increase |

| Butyl Group (gamma) | -F | Negligible | Decrease | No significant change |

| Butyl Group (alpha) | -CH₃ | Negligible | Slight Increase (inductive) / Decrease (steric) | No significant change |

Predictive Modeling for Synthetic Pathway Design and Chemical Libraries

Computational chemistry plays a crucial role in modern drug discovery and chemical synthesis through predictive modeling. These models can be used to design efficient synthetic pathways and to generate virtual chemical libraries of analogs with desired properties.

Synthetic Pathway Design:

Retrosynthetic analysis software can be used to propose potential synthetic routes to this compound and its derivatives. These programs utilize a database of known chemical reactions and algorithms to work backward from the target molecule to simpler, commercially available starting materials. For a molecule like this compound, a common retrosynthetic disconnection would be at the C-N bond, suggesting a synthesis via reductive amination of phenylglyoxylic acid with butylamine (B146782), or at the C-C bond, suggesting a Strecker-type synthesis.

Computational models can further refine these proposed pathways by:

Predicting reaction yields and feasibility: By calculating the thermodynamics and kinetics of each reaction step, models can help identify the most promising synthetic routes.

Optimizing reaction conditions: In silico experiments can be performed to determine the optimal solvent, temperature, and catalyst for a given reaction, reducing the need for extensive empirical screening.

Identifying potential side products: These models can predict the formation of unwanted byproducts, allowing for the modification of reaction conditions to minimize their formation.

Chemical Libraries:

Computational tools are invaluable for the design of chemical libraries based on the this compound scaffold. nih.govnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a set of known compounds with their biological activity. mdpi.comnih.govmdpi.comnih.gov Once a statistically valid QSAR model is established, it can be used to predict the activity of virtual compounds.

The process of generating a focused chemical library would typically involve:

Scaffold Definition: The this compound core is defined as the fixed part of the molecules in the library.

Enumeration of Substituents: A diverse set of virtual substituents is attached to various positions on the scaffold (e.g., the phenyl ring, the butyl group).

Calculation of Molecular Descriptors: For each virtual molecule, a range of physicochemical and structural descriptors are calculated.

Activity Prediction: The QSAR model is used to predict the biological activity of each molecule based on its calculated descriptors.

Filtering and Prioritization: The virtual library is filtered based on predicted activity, drug-likeness criteria (e.g., Lipinski's rule of five), and synthetic feasibility, resulting in a smaller, prioritized set of compounds for synthesis and experimental testing.

The following interactive table provides a hypothetical example of a small, focused chemical library based on the this compound scaffold, with predicted properties.

| Compound ID | Phenyl Ring Substituent (para) | Butyl Group Modification | Predicted LogP | Predicted Biological Activity (Arbitrary Units) |

| BAPA-001 | -H | n-butyl | 2.5 | 1.0 |

| BAPA-002 | -Cl | n-butyl | 3.1 | 1.5 |

| BAPA-003 | -OCH₃ | n-butyl | 2.4 | 1.2 |

| BAPA-004 | -H | isobutyl | 2.5 | 0.9 |

| BAPA-005 | -Cl | isobutyl | 3.1 | 1.4 |

Utilization in Peptide and Peptidomimetic Synthesis

The incorporation of N-alkylated amino acids, such as this compound, into peptide structures is a key strategy in the design of peptidomimetics. These modified peptides often exhibit enhanced therapeutic properties compared to their natural counterparts.

The introduction of an N-alkyl group, like the butyl group in this compound, into a peptide backbone can significantly increase the enzymatic stability of the resulting peptide. This is because the N-alkylation can hinder the action of proteases, enzymes that typically degrade peptides by hydrolyzing the peptide bonds. This increased resistance to degradation can lead to a longer half-life and improved bioavailability of peptide-based drugs.

The process of incorporating such modified amino acids into a peptide chain typically involves standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methodologies. In SPPS, the amino acid, with its amino group protected (commonly with Fmoc or Boc), is activated and coupled to the free amino group of the growing peptide chain attached to a solid support. The butyl group on the nitrogen atom of this compound would be a stable modification throughout the synthesis.

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Full Name | Cleavage Conditions |

|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic conditions (e.g., piperidine in DMF) |

| Boc | tert-Butoxycarbonyl | Acidic conditions (e.g., TFA in DCM) |

This table provides a summary of common protecting groups used in the synthesis of peptides, a process that can incorporate N-alkylated amino acids.

While the general principles of incorporating N-alkylated amino acids are well-established, specific studies detailing the incorporation of this compound into peptide chains are not widely available in the reviewed scientific literature.

The presence of the N-butyl group in this compound can also be exploited to create conformationally restricted peptide segments. The steric bulk of the alkyl group can limit the rotational freedom around the adjacent peptide bonds. This conformational constraint can be advantageous in drug design, as it can lock the peptide into a specific bioactive conformation, potentially leading to higher receptor affinity and selectivity.

The degree of conformational restriction can be influenced by the size and nature of the N-alkyl group. While specific conformational studies on peptides containing this compound are limited, research on other N-alkylated amino acids has shown that this modification can favor specific secondary structures, such as β-turns or helical motifs. The phenyl group of the phenylglycine core would further contribute to the steric and electronic properties influencing the local conformation.

Chiral Ligands and Organocatalysts in Asymmetric Transformations

The chiral nature of this compound makes it a potential candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions or as an organocatalyst. Phenylglycine derivatives, in general, have been successfully employed in various asymmetric transformations.

Derivatives of phenylglycine have been utilized as chiral catalysts or ligands in asymmetric Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. These derivatives can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the phenylglycine derivative.

Although the broader class of phenylglycine derivatives has shown promise in this area, specific research demonstrating the application of this compound as a catalyst or ligand in Michael addition reactions is not extensively documented in the current scientific literature.

Chiral ligands derived from amino acids are widely used in metal-catalyzed asymmetric reactions, such as hydrogenations, hydroformylations, and cross-coupling reactions. The amino acid scaffold provides a rigid and well-defined chiral backbone that can coordinate to a metal center and effectively transfer stereochemical information to the substrate. Phenylglycine and its derivatives have been explored as ligands for various transition metals.

The potential of this compound as a chiral ligand would stem from its ability to coordinate with a metal center through its carboxylate and amino groups. The N-butyl and phenyl substituents would play a crucial role in defining the steric and electronic environment of the catalytic complex, which in turn would influence the enantioselectivity of the reaction. However, specific examples of the use of this compound as a ligand in metal-catalyzed asymmetric reactions are not prevalent in the reviewed literature.

Role in Modular Assembly and Materials Science

A notable application of a derivative of this compound has been demonstrated in the field of materials science, specifically in the development of adhesive materials. A study by Koyama and colleagues detailed the synthesis and properties of an alternating peptide composed of glycine (B1666218) and N-butylphenyl glycine repeating units .

This research highlights the role of the N-butylphenyl glycine moiety in the material's adhesive properties. The alternating peptide, P2 , exhibited excellent and repeatable adhesion capacity . The adhesive strength of this polymer was attributed to its viscoelastic properties and the formation of microfibrils, which are influenced by the bulky and rigid structure of the N-butylphenyl glycine units .

The study suggests that the steric repulsion from the bulky substituents of the N-butylphenyl glycine kinetically suppresses the relaxation of the polymer chains from an elongated, nanofibril structure back to a coiled state. This contributes to the material's strong adhesive and re-adhesion capabilities .

Table 2: Adhesive Strength of Alternating Peptides

| Polymer | Repeating Unit | Adhesive Strength (SAdh) |

|---|---|---|

| P1 | Glycine-N-propylphenyl glycine | Lower than P2 |

| P2 | Glycine-N-butylphenyl glycine | Highest |

Data adapted from the findings on alternating peptides containing N-alkylated phenyl glycine derivatives, highlighting the superior performance of the polymer with N-butylphenyl glycine units .

This application showcases the potential of this compound derivatives as building blocks for functional polymers and materials where modular control over properties like adhesion is desired.

This compound: A Versatile Component in Advanced Organic Synthesis

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, has emerged as a compound of interest in the field of advanced organic synthesis. Its unique structural features, combining a chiral backbone with a secondary amine and a carboxylic acid, render it a valuable precursor and building block for a variety of complex molecular structures and functional materials. This article explores the specific applications of this compound, also known as N-butylphenylglycine, in the construction of intricate organic architectures, its incorporation into polymeric structures, its role in the design of functional materials, and its transformations relevant to one-carbon elongation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.